APAZIQUONE
APAZIQUONE
Apaziquone is an indolequinone bioreductive prodrug and analog of mitomycin C with potential antineoplastic and radiosensitization activities. Apaziquone is converted to active metabolites in hypoxic cells by intracellular reductases, which are present in greater amounts in hypoxic tumor cells. The active metabolites alkylate DNA, resulting in apoptotic cell death. This agent displays selectivity activity towards both hypoxic solid tumors, which exhibits higher expression of cytochrome P450 reductase, and well-oxygenated malignant cells that overexpress the bioreductive enzyme NQO1 (NAD(P)H: quinone oxidoreductase). Apaziquone may selectively sensitize hypoxic tumor cells to radiocytotoxicity.
Apaziquone has been investigated for the treatment of Bladder Cancer and Bladder Neoplasms.
Apaziquone has been investigated for the treatment of Bladder Cancer and Bladder Neoplasms.
Brand Name:
Vulcanchem
CAS No.:
141304-51-0
VCID:
VC0118365
InChI:
InChI=1S/C15H16N2O4/c1-16-10(3-2-6-18)9(8-19)13-14(16)12(20)7-11(15(13)21)17-4-5-17/h2-3,7,18-19H,4-6,8H2,1H3/b3-2+
SMILES:
CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)C=CCO
Molecular Formula:
C15H16N2O4
Molecular Weight:
288.3 g/mol
APAZIQUONE
CAS No.: 141304-51-0
Main Products
VCID: VC0118365
Molecular Formula: C15H16N2O4
Molecular Weight: 288.3 g/mol
CAS No. | 141304-51-0 |
---|---|
Product Name | APAZIQUONE |
Molecular Formula | C15H16N2O4 |
Molecular Weight | 288.3 g/mol |
IUPAC Name | 5-(aziridin-1-yl)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione |
Standard InChI | InChI=1S/C15H16N2O4/c1-16-10(3-2-6-18)9(8-19)13-14(16)12(20)7-11(15(13)21)17-4-5-17/h2-3,7,18-19H,4-6,8H2,1H3/b3-2+ |
Standard InChIKey | MXPOCMVWFLDDLZ-NSCUHMNNSA-N |
Isomeric SMILES | CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)/C=C/CO |
SMILES | CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)C=CCO |
Canonical SMILES | CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)C=CCO |
Description | Apaziquone is an indolequinone bioreductive prodrug and analog of mitomycin C with potential antineoplastic and radiosensitization activities. Apaziquone is converted to active metabolites in hypoxic cells by intracellular reductases, which are present in greater amounts in hypoxic tumor cells. The active metabolites alkylate DNA, resulting in apoptotic cell death. This agent displays selectivity activity towards both hypoxic solid tumors, which exhibits higher expression of cytochrome P450 reductase, and well-oxygenated malignant cells that overexpress the bioreductive enzyme NQO1 (NAD(P)H: quinone oxidoreductase). Apaziquone may selectively sensitize hypoxic tumor cells to radiocytotoxicity. Apaziquone has been investigated for the treatment of Bladder Cancer and Bladder Neoplasms. |
Synonyms | 3-hydroxymethyl-5-aziridinyl-1-methyl-2-(1H-indole-4,7-dione)prop-beta-en-alpha-ol 5-(azridin-1-yl)-3-(hydroxymethyl)-2-((1E)-3-hydroxyprop-1-enyl)-methyl-1H-indole-4,7-dione apaziquone E 09 E-09 EO 9 EO-9 EO9 NSC 382,459 NSC 382459 NSC-382459 Qapzola |
PubChem Compound | 5813717 |
Last Modified | Nov 11 2021 |
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